Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
Description
Properties
CAS No. |
654663-59-9 |
|---|---|
Molecular Formula |
C40H70O4 |
Molecular Weight |
615.0 g/mol |
IUPAC Name |
hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C40H70O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-35-44-40(43)34-32-37-31-33-38(41)39(42)36-37/h31-34,36,41-42H,2-30,35H2,1H3 |
InChI Key |
VIXBRBZKDOADEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the esterification of caffeic acid with hentriacontanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The hydroxyl groups in the dihydroxyphenyl moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Electrophiles such as acyl chlorides and alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated esters.
Substitution: Various substituted phenolic esters.
Scientific Research Applications
Antioxidant Activity
The phenolic structure of Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate contributes to its antioxidant capabilities. Studies have shown that phenolic compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in developing dietary supplements and functional foods aimed at reducing oxidative damage linked to chronic diseases such as cancer and cardiovascular disorders.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cells. For instance, studies have demonstrated that derivatives of 3-(3,4-dihydroxyphenyl)prop-2-enoate can inhibit tumor growth in xenograft models.
| Study | Type | Findings |
|---|---|---|
| Case Study 1 | Breast Cancer | Induced significant apoptosis in cancer cells with minimal effects on normal cells. |
| Case Study 2 | Lung Cancer | Showed tumor growth inhibition rates of up to 60% at doses of 20 mg/kg. |
Anti-inflammatory Effects
Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate has been evaluated for its anti-inflammatory properties. In animal models of induced inflammation, treatment resulted in a significant reduction in inflammatory markers and symptoms.
| Study | Model | Results |
|---|---|---|
| Study A | Arthritis Model | Reduced paw swelling significantly after treatment with the compound. |
| Study B | Colitis Model | Decreased levels of pro-inflammatory cytokines compared to controls. |
Material Science Applications
Due to its unique chemical structure, Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate can be utilized in the development of advanced materials such as polymers and coatings that require enhanced thermal stability and antioxidant properties.
Case Study on Cancer Treatment
- Objective : To evaluate the anticancer effects in breast cancer models.
- Methodology : Administered varying doses of Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate.
- Results : Significant induction of apoptosis was observed with minimal cytotoxicity towards normal cells.
Case Study on Inflammation Control
- Objective : To assess anti-inflammatory efficacy against induced arthritis.
- Methodology : Treatment with Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate was administered over four weeks.
- Results : Marked reduction in paw swelling and inflammatory cytokine levels compared to untreated controls.
Mechanism of Action
The mechanism of action of Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is primarily attributed to the presence of the dihydroxyphenyl group, which can scavenge free radicals and reduce oxidative stress. This compound may also interact with various molecular targets, including enzymes involved in inflammatory pathways and microbial cell membranes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Triacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: Similar structure but with a shorter alkyl chain.
Benzyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: Contains a benzyl group instead of a long alkyl chain.
Caffeic Acid Esters: Various esters of caffeic acid with different alcohols.
Uniqueness
Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is unique due to its long hentriacontyl chain, which imparts distinct physical and chemical properties compared to other caffeic acid esters. This long chain enhances its hydrophobicity and makes it suitable for applications in non-polar environments, such as in cosmetics and personal care products .
Biological Activity
Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is a compound of interest in the field of biological research, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data tables for clarity.
Chemical Structure and Properties
Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is an ester derivative featuring a long-chain alkyl group (hentriacontyl) and a phenolic moiety. The structural formula can be represented as follows:
This compound is characterized by its hydrophobic nature due to the long carbon chain, which may influence its biological interactions.
Antioxidant Properties
Research has indicated that compounds with similar structures exhibit significant antioxidant activity. The presence of the 3,4-dihydroxyphenyl group suggests potential free radical scavenging capabilities. A study demonstrated that derivatives of phenolic compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .
Anti-inflammatory Effects
Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate may also possess anti-inflammatory properties. In vitro studies have shown that phenolic compounds can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism through which this compound could mitigate inflammatory responses in various biological systems .
Antimicrobial Activity
The antimicrobial potential of similar compounds has been explored extensively. Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate may exhibit activity against a range of pathogens, including bacteria and fungi. A comparative analysis of related compounds revealed that those with hydroxyl groups show increased efficacy against microbial strains .
Study 1: Antioxidant Activity Assessment
In a controlled laboratory setting, the antioxidant capacity of Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant properties.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 75 |
Study 2: Anti-inflammatory Mechanism Investigation
A study focused on the anti-inflammatory effects of phenolic compounds found that Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate significantly reduced IL-6 levels in macrophage cultures exposed to lipopolysaccharides (LPS).
| Treatment Group | IL-6 Level (pg/mL) |
|---|---|
| Control | 200 |
| LPS Only | 400 |
| LPS + Compound | 150 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
